molecular formula C19H15F3N4O2S2 B2542779 N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 391869-12-8

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2542779
CAS No.: 391869-12-8
M. Wt: 452.47
InChI Key: MWJSRRUIXJWWIJ-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a thioether-linked 2-oxo-2-(m-tolylamino)ethyl group at position 5 and a 2-(trifluoromethyl)benzamide moiety at position 2. The m-tolyl group introduces meta-methyl substitution on the phenyl ring, while the trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2S2/c1-11-5-4-6-12(9-11)23-15(27)10-29-18-26-25-17(30-18)24-16(28)13-7-2-3-8-14(13)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJSRRUIXJWWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiadiazole ring and a trifluoromethyl group, contributing to its unique chemical reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N4O2S2C_{18}H_{16}N_{4}O_{2}S_{2}, with a molecular weight of approximately 384.47 g/mol. The structural components include:

  • Thiadiazole Ring: Imparts various biological activities.
  • Trifluoromethyl Group: Enhances lipophilicity and biological activity.
  • Amino and Carbonyl Groups: Contribute to the compound's reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity:
    • Studies have shown that derivatives of thiadiazoles, including this compound, demonstrate cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, IC50 values for related thiadiazole derivatives have been reported as low as 29 μM against HeLa cells, indicating potent anticancer properties .
  • Antimicrobial Properties:
    • Thiadiazole derivatives have been evaluated for their antimicrobial activity against a range of pathogens. Preliminary studies suggest that compounds similar to this one possess significant antibacterial and antifungal properties .
  • Anti-inflammatory Effects:
    • Compounds containing thiadiazole moieties have been associated with anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines .

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition: Molecular docking studies suggest that this compound can effectively bind to enzymes involved in critical biological pathways, enhancing its potential as a therapeutic agent .
  • Cell Cycle Arrest: Some thiadiazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .

Study 1: Cytotoxic Activity Evaluation

In a study evaluating the cytotoxic effects of various thiadiazole derivatives, it was found that compounds with similar structures exhibited significant activity against both MCF-7 and HeLa cell lines. The study utilized the MTT assay for quantifying cell viability, revealing promising results for further development .

Study 2: Antimicrobial Screening

Another investigation into the antimicrobial properties of thiadiazole derivatives highlighted their effectiveness against multiple bacterial strains. The results indicated that certain modifications in the structure could enhance antimicrobial efficacy .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaIC50 (HeLa)Activity Type
Thiadiazole AC18H16N4O2S229 µMAnticancer
Thiadiazole BC18H15BrN4O2S273 µMAnticancer
Thiadiazole CC17H14N4O3S50 µMAntimicrobial

This table illustrates the comparative potency of related compounds in terms of their anticancer activity.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

a) Thioether-Linked Groups
  • Benzylthio Derivatives: Compounds like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () exhibit potent dual inhibition of abl/src tyrosine kinases, with IC₅₀ values in the nanomolar range against MDA-MB-231 (breast), PC3 (prostate), and U87 (glioblastoma) cell lines .
  • Oxoethylamino Thio Derivatives: The target compound’s 2-oxo-2-(m-tolylamino)ethyl thio group is structurally analogous to N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (), which inhibits CDK5/p23. The para-tolyl substitution in the latter may enhance steric interactions with target enzymes, whereas the meta-tolyl group in the target compound could alter binding orientation .
b) Amide Group Modifications
  • Trifluoromethyl Benzamide vs. Acetamide : The target compound’s 2-(trifluoromethyl)benzamide differs from the 2-(4-trifluoromethyl)phenyl acetamide in . The benzamide’s rigidity may improve target binding compared to the flexible acetamide chain .
  • Propanamide Derivatives: Compounds like N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide () replace benzamide with a 3-phenylpropanamide group, introducing a hydrophobic tail that could enhance membrane permeability .

Functional Group Comparisons

a) Sulphonamide vs. Benzamide

Sulphonamide-containing analogs (e.g., N-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfonyl]benzamide in ) demonstrate distinct electronic properties due to the sulfonyl group’s strong electron-withdrawing effects. These compounds may exhibit different solubility and protein-binding profiles compared to benzamide derivatives like the target compound .

b) Piperidinyl Ethyl Thio vs. Oxoethylamino Thio

N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives () incorporate a basic nitrogen in the piperidine ring, which could improve aqueous solubility. However, the target compound’s oxoethylamino group offers hydrogen-bond donor/acceptor capabilities that may enhance target engagement .

Preparation Methods

Fluorination and Cyano Substitution

2,3-Dichlorotrifluorotoluene undergoes fluorination with potassium fluoride in dimethylformamide (DMF) at 160°C for 2 hours, yielding 2-fluoro-3-chlorotrifluoromethane. Subsequent cyano substitution with copper(I) cyanide in dimethyl sulfoxide (DMSO) at 120°C produces 2-chloro-6-trifluoromethylbenzonitrile (yield: 74%, purity: 97%).

Hydrogenation and Hydrolysis

Catalytic hydrogenation of 2-chloro-6-trifluoromethylbenzonitrile using 5% palladium on carbon in tetrahydrofuran (THF) under 1.5 atm H₂ at 25°C for 16 hours removes the chlorine atom, forming 2-trifluoromethylbenzonitrile (yield: 93.3%, purity: 98.1%). Hydrolysis with aqueous sodium hydroxide at 100°C for 2 hours converts the nitrile to 2-(trifluoromethyl)benzamide (yield: 89.9%, purity: 98.8%).

Table 1: Synthesis of 2-(Trifluoromethyl)benzamide

Step Reaction Reagents/Conditions Yield (%) Purity (%)
1 Fluorination KF, DMF, 160°C, 2h 75 96
2 Cyano Substitution CuCN, DMSO, 120°C, 4h 74 97
3 Hydrogenation H₂, 5% Pd/C, THF, 25°C, 16h 93.3 98.1
4 Hydrolysis NaOH, H₂O, 100°C, 2h 89.9 98.8

Preparation of 5-((2-Oxo-2-(m-Tolylamino)ethyl)thio)-1,3,4-Thiadiazol-2-amine

The thiadiazole core is synthesized via cyclization of a thiosemicarbazide derivative, followed by alkylation to introduce the thioether side chain.

Cyclization to Form 5-Mercapto-1,3,4-thiadiazol-2-amine

Thiosemicarbazide reacts with carbon disulfide in ethanol under reflux for 6 hours, yielding 5-mercapto-1,3,4-thiadiazol-2-amine (yield: 68%, purity: 95%). The reaction proceeds via nucleophilic attack and cyclization, with ammonium hydroxide facilitating deprotonation.

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 7.51 (s, 2H, NH₂), 3.82 (s, 1H, SH).
  • IR (KBr) : 3271 cm⁻¹ (NH₂ stretch), 2550 cm⁻¹ (SH stretch).

Alkylation with 2-Bromo-1-(m-Tolylamino)ethanone

The thiol group undergoes nucleophilic substitution with 2-bromo-1-(m-tolylamino)ethanone in acetonitrile at 60°C for 4 hours. Triethylamine neutralizes HBr, driving the reaction to completion (yield: 72%, purity: 96%).

Synthesis of 2-Bromo-1-(m-Tolylamino)ethanone :
m-Toluidine reacts with bromoacetyl bromide in dichloromethane at 0°C, followed by warming to room temperature (yield: 85%, purity: 94%).

Coupling of Thiadiazole and Benzamide Moieties

The final step involves amide bond formation between 5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-amine and 2-(trifluoromethyl)benzoyl chloride.

Preparation of 2-(Trifluoromethyl)benzoyl Chloride

2-(Trifluoromethyl)benzoic acid reacts with thionyl chloride (SOCl₂) in toluene at 80°C for 3 hours, yielding the acyl chloride (yield: 92%, purity: 99%).

Amide Bond Formation

The thiadiazole amine (1.0 equiv) and 2-(trifluoromethyl)benzoyl chloride (1.2 equiv) react in dry THF with triethylamine (2.0 equiv) at 0°C for 1 hour, followed by stirring at room temperature for 12 hours. The product precipitates upon addition of ice water (yield: 78%, purity: 97%).

Table 2: Coupling Reaction Optimization

Parameter Condition Yield (%)
Solvent THF 78
Base Triethylamine 78
Temperature 0°C → RT 78
Alternative Base Pyridine 65
Alternative Solvent DCM 60

Characterization and Analytical Data

The final compound is characterized via spectroscopic and chromatographic methods:

  • ¹H NMR (DMSO-d₆) : δ 8.56 (d, 1H, Ar-H), 8.03 (d, 1H, Ar-H), 7.89 (t, 1H, Ar-H), 7.40 (t, 1H, Ar-H), 4.12 (s, 2H, SCH₂), 2.32 (s, 3H, CH₃).
  • IR (KBr) : 3271 cm⁻¹ (NH₂), 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N).
  • HPLC : Retention time 12.3 min, purity 97% (C18 column, acetonitrile/water 70:30).

Critical Analysis of Methodologies

Efficiency of Thiadiazole Cyclization

The use of carbon disulfide in ethanol provides moderate yields (68%), but switching to DMF as a solvent increases cyclization efficiency to 75%. Microwave-assisted cyclization at 150°C for 20 minutes further improves yields to 82%.

Alkylation Side Reactions

Competing oxidation of the thiol to disulfide is mitigated by conducting reactions under nitrogen. Including antioxidants like BHT (0.1% w/w) reduces disulfide formation from 15% to 3%.

Amide Coupling Alternatives

While EDCl/HOBt coupling achieves 80% yields, the method generates stoichiometric waste. Catalytic methods using ZrCl₄ or FeCl₃ are under investigation for greener synthesis.

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